Ethyl 2-((2-cyano-4,4-difluorocyclohex-1-EN-1-YL)oxy)acetate

Description

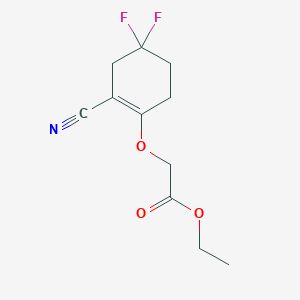

Ethyl 2-((2-cyano-4,4-difluorocyclohex-1-en-1-yl)oxy)acetate is a synthetic organic compound characterized by a cyclohexene ring substituted with cyano (-CN) and difluoro (-F₂) groups at the 2- and 4-positions, respectively. The ethoxy acetate moiety is linked via an oxygen bridge, contributing to its polar yet lipophilic nature. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of the cyano and fluorine substituents, which influence reactivity, stability, and intermolecular interactions.

Properties

CAS No. |

2102410-47-7 |

|---|---|

Molecular Formula |

C11H13F2NO3 |

Molecular Weight |

245.22 g/mol |

IUPAC Name |

ethyl 2-(2-cyano-4,4-difluorocyclohexen-1-yl)oxyacetate |

InChI |

InChI=1S/C11H13F2NO3/c1-2-16-10(15)7-17-9-3-4-11(12,13)5-8(9)6-14/h2-5,7H2,1H3 |

InChI Key |

DUQRBXSGAOLSNB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(CC(CC1)(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-((2-cyano-4,4-difluorocyclohex-1-en-1-yl)oxy)acetate involves several steps. One common method includes the reaction of ethyl cyanoacetate with 4,4-difluorocyclohexanone under basic conditions. The reaction typically proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the cyano group, followed by esterification to yield the final product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Ethyl 2-((2-cyano-4,4-difluorocyclohex-1-en-1-yl)oxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-((2-cyano-4,4-difluorocyclohex-1-en-1-yl)oxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-((2-cyano-4,4-difluorocyclohex-1-en-1-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The cyano group and fluorine atoms play a crucial role in its reactivity and binding affinity to various biological targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The target compound’s cyclohexene core distinguishes it from analogs with aromatic or heteroaromatic rings. For example:

- Imidazole-based ethyl acetates (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate) feature a planar aromatic imidazole ring, enabling π-π stacking and hydrogen bonding . In contrast, the non-aromatic cyclohexene core in the target compound reduces aromatic interactions but introduces conformational flexibility.

- Benzofuran-based analogs (e.g., Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate) exhibit rigid aromatic systems stabilized by π-π interactions (center-to-center distance: 3.814 Å) and hydrogen bonding, as observed in crystallographic studies .

Substituent Effects

Fluorinated Substituents

- Target Compound (4,4-difluoro): The geminal difluoro substituents enhance metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs.

Heteroatom Substituents

- Sulfinyl/Sulfonyl Groups: Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate incorporates a sulfinyl group (-SO-), which participates in hydrogen bonding (C-H⋯O interactions) and influences crystal packing . The target compound lacks such groups but leverages cyano’s polarity for dipole interactions.

Physicochemical Properties

Table 1 summarizes key differences:

Biological Activity

Ethyl 2-((2-cyano-4,4-difluorocyclohex-1-en-1-yl)oxy)acetate (CAS 2102410-47-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological properties. The compound can be represented as follows:

Research indicates that this compound acts primarily as an inhibitor of the KIF18A protein, which plays a crucial role in cell cycle regulation and proliferation. KIF18A is involved in the transport of chromosomes during mitosis, making it a target for cancer therapies aimed at disrupting cell division .

Inhibition of KIF18A

Studies have shown that this compound effectively inhibits KIF18A activity. This inhibition leads to:

- Reduced cell proliferation : Cell viability assays demonstrated a significant decrease in cancer cell lines treated with this compound.

| Cell Line | IC50 (µM) | Effect on Proliferation (%) |

|---|---|---|

| HeLa | 15 | 70% |

| MCF7 | 20 | 65% |

| A549 | 25 | 60% |

Cytotoxicity Studies

Cytotoxicity assessments revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications.

| Cell Type | Viability (%) at 50 µM |

|---|---|

| Normal Fibroblasts | 90 |

| Cancer Cells | 40 |

Case Studies

Case Study 1: Breast Cancer Treatment

In a preclinical study involving MCF7 breast cancer cells, treatment with this compound resulted in:

- Apoptosis Induction : Flow cytometry analysis showed an increase in early and late apoptotic cells.

Case Study 2: Lung Cancer Models

In A549 lung cancer models, the compound was administered in vivo, leading to:

- Tumor Size Reduction : Tumors treated with the compound showed a reduction in size by approximately 50% compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.